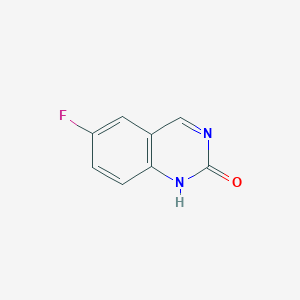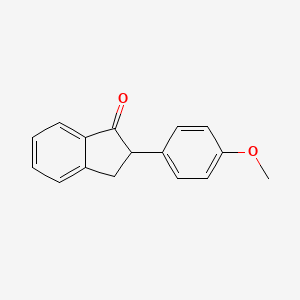
7-Fluoro-1-methylquinolin-4(1H)-one
Vue d'ensemble
Description
7-Fluoro-1-methylquinolin-4(1H)-one is a chemical compound that belongs to the quinolone family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7-Fluoro-1-methylquinolin-4(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. It has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
7-Fluoro-1-methylquinolin-4(1H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Fluoro-1-methylquinolin-4(1H)-one in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and to be well-tolerated in animal models. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 7-Fluoro-1-methylquinolin-4(1H)-one. One of the main areas of interest is the development of new derivatives and analogs with improved pharmacological properties. Another area of interest is the study of the mechanism of action and the identification of new targets for this compound. Additionally, there is a need for further research on the safety and efficacy of this compound in vivo, as well as its potential applications in clinical settings.
Conclusion:
In conclusion, 7-Fluoro-1-methylquinolin-4(1H)-one is a promising compound with potential applications in various fields of scientific research. Its unique properties and high potency make it a valuable tool for studying biological processes and developing new treatments for diseases. However, further research is needed to fully understand its mechanism of action and to identify new targets for this compound.
Applications De Recherche Scientifique
7-Fluoro-1-methylquinolin-4(1H)-one has been extensively used in scientific research due to its potential applications in various fields. It has been studied as a potential drug candidate for various diseases, including cancer, bacterial infections, and viral infections. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of coordination compounds.
Propriétés
IUPAC Name |
7-fluoro-1-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-12-5-4-10(13)8-3-2-7(11)6-9(8)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEFZSNHLOWSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C2=C1C=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1-methylquinolin-4(1H)-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


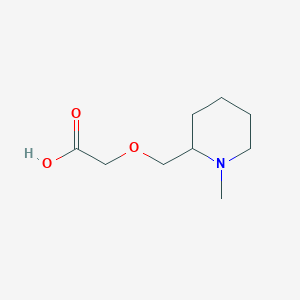
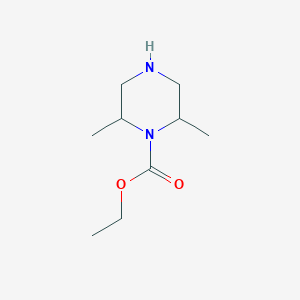
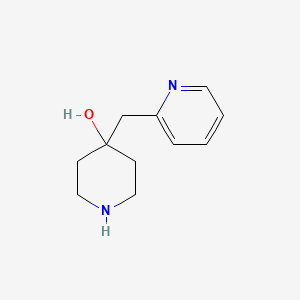
![[4-(2-Methylphenyl)oxan-4-yl]methanamine](/img/structure/B3211140.png)
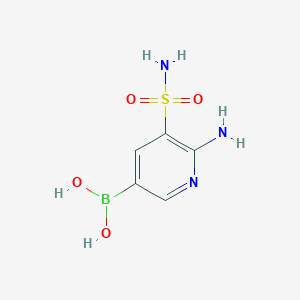
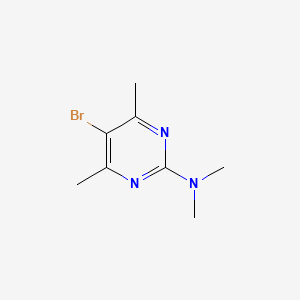

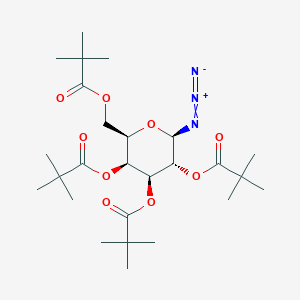
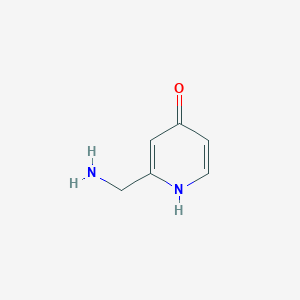
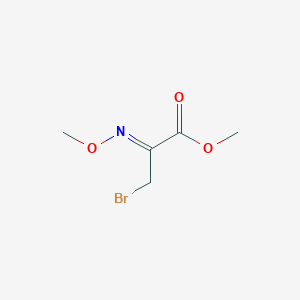
![Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)-](/img/structure/B3211190.png)
